Morellic acid

Description

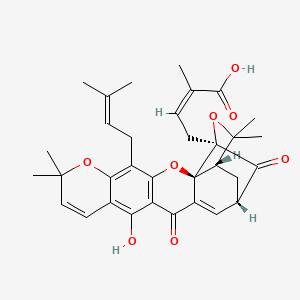

Morellic acid (CAS: 5304-71-2) is a bioactive caged xanthone derivative predominantly isolated from Garcinia species, including G. hanburyi and G. morella. It belongs to the prenylated carboxyxanthone family, characterized by a complex tricyclic scaffold with multiple oxygenated and prenyl substituents . Structurally, it features a unique "caged" architecture defined by a 4-oxatricyclo[4.3.1.0³,⁷]dec-2-one system, with an absolute configuration of 5R, 7S, 10aS, 13R, 27S confirmed via electronic circular dichroism (ECD) and NMR studies .

This compound exhibits diverse pharmacological activities, including:

- Cytotoxicity: ED50 of 0.36 µM against HT-29 human colon cancer cells .

- Antimicrobial: MIC of 25 µg/mL against bacterial strains .

- Antiviral: Inhibits SARS-CoV-2 spike protein and ACE2 with binding energies of -8.8 and -9.3 kcal/mol, respectively .

- Antidiabetic: Alpha-glucosidase and tyrosine phosphatase 1B inhibition .

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVMVPHACFXMAX-OYNOKLRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Morellic acid can be synthesized through the oxidation of morellin. The specific reaction conditions for this transformation typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Garcinia morella and Garcinia hanburyi. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate and purify this compound .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, where the aldehyde group is converted to a carboxylic acid group.

Reduction: It can be reduced to form morellin.

Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Formation of this compound from morellin.

Reduction: Conversion back to morellin.

Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

Morellic acid exhibits potent anticancer properties, primarily through its ability to inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated that MA can significantly reduce tumor growth in various cancer models. For instance, a study involving MA-loaded nanostructured lipid carriers (MA-NLCs) showed enhanced pharmacokinetics and improved antitumor efficacy compared to free MA. The MA-NLCs exhibited a longer half-life and higher area under the curve (AUC) in pharmacokinetic studies, indicating better bioavailability .

In Vitro and In Vivo Studies:

- In Vitro: MA formulations were tested on multiple cancer cell lines, including HeLa and HCT-116, showing marked inhibition of cell proliferation. The mechanism involved the upregulation of apoptotic markers such as apaf-1 and activation of caspases .

- In Vivo: Experiments conducted on tumor-bearing mouse models revealed that MA-NLCs significantly inhibited tumor growth compared to control groups. The study reported that body weight and tumor volume were effectively monitored throughout the treatment period .

Table 1: Summary of Anticancer Efficacy of this compound

| Study Type | Cell Lines Tested | In Vivo Model | Key Findings |

|---|---|---|---|

| In Vitro | HeLa, HCT-116 | BALB/c Mice | Significant reduction in cell proliferation and tumor growth |

| In Vivo | - | Tumor-bearing mice | Enhanced bioavailability and prolonged half-life with MA-NLCs |

Antibacterial Properties

This compound has also shown promise as an antibacterial agent. Recent studies indicate its effectiveness against vancomycin-resistant Enterococcus (VRE). The antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit growth.

Case Study:

A study highlighted the potential application of this compound as an adjuvant therapy for treating VRE infections. The findings suggest that MA could enhance the efficacy of existing antibiotics, providing a new avenue for combating antibiotic resistance .

Table 2: Antibacterial Activity of this compound

| Bacteria Tested | Activity | Mechanism |

|---|---|---|

| Vancomycin-resistant Enterococcus (VRE) | Moderate Inhibition | Disruption of cell wall integrity |

Neuropharmacological Effects

Research into the neuropharmacological properties of this compound has revealed moderate inhibitory activities against HIV-1, suggesting potential applications in antiviral therapies. Additionally, MA's effects on neurotransmitter systems may offer insights into its role in neuroprotection or cognitive enhancement.

Summary of Findings:

- Neuropharmacological Evaluation: this compound was evaluated for its effects on neurotransmitter modulation and potential neuroprotective effects in various animal models .

Table 3: Neuropharmacological Applications

Mechanism of Action

Morellic acid exerts its effects through various mechanisms:

Antineoplastic Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell growth pathways.

Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential bacterial enzymes.

Anti-HIV Activity: It inhibits the reverse transcriptase enzyme, preventing the replication of the HIV virus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morellic acid shares structural and functional similarities with other caged xanthones, particularly those isolated from Garcinia species. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Caged Xanthones

Key Findings from Comparative Studies

Cytotoxicity :

- This compound outperforms gambogic acid against HT-29 cells (ED50: 0.36 vs. 0.48 µM) .

- Gambogic acid shows broader efficacy against lung cancer (SK-LU-1: IC50 0.35 µM) .

Antimicrobial Mechanisms: this compound disrupts vancomycin-resistant Enterococcus (VRE) by binding phosphatidylethanolamine (PE) and cardiolipin (CL), reducing membrane fluidity and inducing ROS accumulation . Gambogic acid lacks direct membrane-targeting activity but inhibits viral enzymes like HIV-1 reverse transcriptase .

Antiviral Targets: Both this compound and gambogic acid inhibit SARS-CoV-2 targets, but this compound shows stronger binding to ACE2 (-9.3 kcal/mol) than RdRp (-7.2 kcal/mol) . In contrast, sotetsuflavone (a biflavonoid) exhibits superior RdRp inhibition (-9.5 kcal/mol) .

Pharmacokinetics: this compound has a validated HPLC-MS/MS assay for plasma quantification (linear range: 20–7500 ng/mL) with 99% purity . Gambogic acid faces challenges due to poor solubility and cardiotoxicity, requiring nanoformulations for delivery .

Unique Advantages of this compound

- Membrane Targeting: Unlike most caged xanthones, this compound directly disrupts bacterial membranes, offering a novel mechanism against drug-resistant pathogens .

- Synergy : Enhances the activity of β-lactam antibiotics against VRE by restoring membrane permeability .

Biological Activity

Morellic acid (MA), a caged xanthone found in various Garcinia species, has garnered attention for its diverse biological activities, particularly its anticancer and antimicrobial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is structurally related to other xanthones, sharing characteristics that contribute to its bioactivity. It is primarily extracted from the resin of Garcinia hanburyi and Garcinia morella, which are known for their medicinal properties.

Anticancer Activity

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study isolated MA from Garcinia hanburyi and evaluated its effects on several tumor cell lines, including HT-29 (colon), HeLa (cervical), and HCT-116 (colon) cells. The findings showed that MA inhibited cell proliferation through mechanisms involving apoptosis and pyroptosis, mediated by the activation of caspases and upregulation of apoptotic proteins such as apaf-1 .

In Vivo Studies

In a tumor-bearing mouse model, MA-loaded nanostructured lipid carriers (MA-NLCs) demonstrated a marked reduction in tumor growth compared to control groups. The study provided evidence that MA-NLCs effectively deliver this compound, enhancing its bioavailability and therapeutic efficacy .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A recent investigation revealed that MA restores sensitivity in vancomycin-resistant Enterococcus (VRE) strains to both vancomycin and ampicillin. This effect is attributed to MA's ability to disrupt bacterial membranes, thereby enhancing the efficacy of existing antibiotics .

Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | Induction of apoptosis via caspase activation |

| Antimicrobial | Restoration of antibiotic sensitivity in VRE | Disruption of bacterial membranes |

| Hepatoprotective | Reduction in liver enzyme levels in CCl4-induced liver damage models | Modulation of oxidative stress |

Case Studies

- Anticancer Efficacy : A study conducted on Dalton’s lymphoma-induced mice treated with MA showed a significant increase in survival time and a decrease in tumor volume. The mechanism involved the induction of caspases leading to apoptosis .

- Hepatoprotective Effects : In another study involving albino rats exposed to carbon tetrachloride (CCl4), pretreatment with Garcinia morella extracts containing this compound resulted in decreased levels of liver enzymes (AST, ALT) and bilirubin, indicating protective effects against liver damage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using MA-NLCs. In a study involving Sprague Dawley rats, it was observed that MA-NLCs improved the drug's solubility and absorption compared to traditional formulations, leading to enhanced therapeutic outcomes .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are employed to determine the absolute configuration of Morellic acid, and how can researchers validate these findings?

- Methodology : The absolute configuration of this compound is determined using experimental techniques such as electronic circular dichroism (ECD), nuclear magnetic resonance (NMR; including NOESY/ROESY for spatial correlations), and high-resolution mass spectrometry (HRESIMS). Computational validation involves time-dependent density functional theory (TDDFT) calculations to simulate ECD spectra. Researchers should cross-validate results by comparing experimental and theoretical spectra under standardized solvent conditions (e.g., methanol). Cytotoxicity assays (e.g., against HT-29 colon cancer cells) can further corroborate stereochemical relevance, as bioactivity often depends on correct stereochemistry .

Q. What optimized methodologies are recommended for the extraction and purification of this compound from natural sources like Garcinia species?

- Methodology : Ethanol-based ultrasonic extraction followed by orthogonal-designed purification steps (medium-pressure preparative chromatography and high-pressure preparative chromatography) is effective. Key parameters include solvent ratios, temperature, and chromatographic column packing materials. Purity (>99%) is confirmed via reversed-phase HPLC, while structural identity is validated using IR, MS, and NMR spectroscopy. Researchers should prioritize orthogonal experimental designs to optimize yield and reproducibility .

Q. How is the cytotoxicity of this compound assessed in preclinical models, and what considerations are critical for experimental design in such studies?

- Methodology : Cytotoxicity is evaluated using cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HT-29 colon cancer cells). Critical factors include:

- Selection of appropriate cell lines with relevant genetic backgrounds.

- Use of positive controls (e.g., paclitaxel) to benchmark activity.

- Dose-response curves to calculate ED50 values (reported as 0.36 μM for this compound in HT-29 cells).

- Validation of results across multiple biological replicates to ensure statistical significance .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), and how do structural features like the caged motif influence its activity?

- Methodology : this compound inhibits PTP1B via direct interaction with the enzyme’s active site, as shown by dose-dependent enzymatic assays and molecular docking studies. The caged xanthone scaffold and prenyl groups in the A-ring are critical for binding affinity. Researchers should employ mutagenesis studies to identify key residues (e.g., His214, Asp181) and surface plasmon resonance (SPR) to quantify binding kinetics. Structure-activity relationship (SAR) analysis of analogs can further elucidate pharmacophore requirements .

Q. How can in silico approaches, such as molecular docking, predict this compound's potential as a therapeutic agent against viral targets like SARS-CoV-2 Mpro?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities between this compound and viral protease active sites. Key interactions (e.g., π-alkyl bonds with PHE793, hydrogen bonds with LYS621) suggest competitive inhibition. Researchers should validate predictions with in vitro protease inhibition assays and compare results with reference inhibitors (e.g., X77). Free energy calculations (MM-PBSA/GBSA) refine binding affinity estimates .

Q. What pharmacokinetic challenges are associated with this compound, and what methodological strategies are proposed to enhance its bioavailability and reduce toxicity?

- Methodology : this compound exhibits poor oral bioavailability (<5% in rats) and rapid plasma clearance. Strategies include:

- Formulation : PEGylated liposomes (e.g., mPEG-LPS) to improve solubility and prolong circulation.

- Prodrug design : Conjugation with hydrophilic moieties to enhance gastrointestinal absorption.

- Toxicokinetic studies : Monitor organ toxicity (e.g., liver, heart) in rodent models using histopathology and serum biomarkers (ALT, AST) .

Q. How do researchers reconcile discrepancies between in vitro cytotoxicity data and in vivo therapeutic efficacy when evaluating this compound's antitumor potential?

- Methodology : Discrepancies often arise from differences in drug metabolism, tumor microenvironment heterogeneity, and off-target effects. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.